molecular formula C18H25N3O6 B12105400 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid

2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid

Cat. No.: B12105400
M. Wt: 379.4 g/mol
InChI Key: CBLYMECSQPXYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Leu-Gly-OH, also known as N-benzyloxycarbonylglycyl-leucyl-glycine, is a tripeptide composed of glycine, leucine, and glycine residues. This compound is widely used in peptide synthesis and research due to its stability and versatility. Peptides like Z-Gly-Leu-Gly-OH are essential in various fields, including biochemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-Leu-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (leucine and glycine) using coupling reagents like HBTU, HATU, or DIC. The protecting groups, such as Fmoc or Boc, are removed after each coupling step. Finally, the peptide is cleaved from the resin and deprotected to yield Z-Gly-Leu-Gly-OH .

Industrial Production Methods

Industrial production of Z-Gly-Leu-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Leu-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary products of these reactions are the constituent amino acids (glycine and leucine) and their derivatives. For example, hydrolysis of Z-Gly-Leu-Gly-OH yields glycine and leucine .

Scientific Research Applications

Z-Gly-Leu-Gly-OH has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-Leu-Gly-OH depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between amino acids. The molecular targets and pathways involved vary based on the enzyme and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Leu-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct properties and reactivity. Its stability and ease of synthesis make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLYMECSQPXYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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